2,6-Diisocyanatotoluene 2,6-Diisocyanatotoluene Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998)
Toluene 2,6-diisocyanate is a toluene meta-diisocyanate in which the isocyanato groups are at positions 2 and 6 relative to the methyl group on the benzene ring. It has a role as a hapten and an allergen.
Brand Name: Vulcanchem
CAS No.: 9019-85-6
VCID: VC13328123
InChI: InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3
SMILES: CC1=C(C=CC=C1N=C=O)N=C=O
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

2,6-Diisocyanatotoluene

CAS No.: 9019-85-6

Cat. No.: VC13328123

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diisocyanatotoluene - 9019-85-6

Specification

CAS No. 9019-85-6
Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name 1,3-diisocyanato-2-methylbenzene
Standard InChI InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3
Standard InChI Key RUELTTOHQODFPA-UHFFFAOYSA-N
Impurities Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate.
SMILES CC1=C(C=CC=C1N=C=O)N=C=O
Canonical SMILES CC1=C(C=CC=C1N=C=O)N=C=O
Boiling Point 264 to 271 °F at 18 mmHg (EPA, 1998)
BP: 129-133 °C at 18 mm Hg
Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/
264-271 °F
Colorform Colorless to yellow liquid ... turns pale yellow on exposure to air
Flash Point 270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
Melting Point 68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
18.3 °C
68-72 °F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,6-Diisocyanatotoluene belongs to the toluene diisocyanate (TDI) family, which includes two primary isomers: 2,4-TDI and 2,6-TDI. The compound’s molecular structure features a toluene backbone with isocyanate groups at the 2 and 6 positions, conferring distinct reactivity compared to its 2,4-isomer . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H6N2O2\text{C}_9\text{H}_6\text{N}_2\text{O}_2
Average Molecular Mass174.159 g/mol
Monoisotopic Mass174.042927 g/mol
Vapor Pressure (20°C)1.3 Pa
SolubilityAcetone, Benzene

The compound’s isocyanate groups exhibit high electrophilicity, enabling rapid reactions with nucleophiles such as water, alcohols, and amines. This reactivity underpins its utility in polymer chemistry but also necessitates careful handling due to associated health risks .

Synthesis and Manufacturing Processes

Industrial Production

2,6-Diisocyanatotoluene is synthesized via the phosgenation of 2,6-toluenediamine (TDA), a two-step process involving:

  • Nitration of Toluene: Toluene is nitrated to produce dinitrotoluene (DNT), which is subsequently hydrogenated to TDA.

  • Phosgenation: TDA reacts with phosgene (COCl2\text{COCl}_2) to yield 2,6-TDI .

Recent advancements focus on minimizing residual monomer content in TDI-based products. A patented method involves catalyzed trimerization at 55–120°C using phenolic catalysts, achieving monomer levels below 0.1% by weight . This process employs carbamic esters to deactivate catalysts post-reaction, preventing uncontrolled polymerization .

Process Optimization

Key parameters for efficient synthesis include:

  • Temperature: 70–110°C for optimal trimerization kinetics .

  • Catalyst Loading: 0.01–0.5% by weight of dialkylaminomethylphenolic catalysts .

  • Reaction Time: 10–25 hours to ensure high conversion .

Post-synthesis, residual monomers are removed via distillation or solvent extraction, ensuring compliance with safety standards .

ParameterValueSource
OSHA PEL (TWA)0.005 ppm
NIOSH REL (Ceiling)0.02 ppm

Biomonitoring studies detect toluene diamines (TDAs) in plasma and urine of exposed workers, with elimination half-lives of 10–34 days .

Environmental Impact and Regulatory Status

Ecotoxicity

2,6-TDI hydrolyzes in water to form TDAs and carbon dioxide, posing risks to aquatic life. Its low biodegradability necessitates stringent wastewater treatment in production facilities .

Global Regulations

  • EU REACH: Requires authorization for TDI use, mandating closed-system handling .

  • US EPA: Lists TDI as a Hazardous Air Pollutant (HAP) under the Clean Air Act .

Recent Advances and Research Directions

Low-Monomer Formulations

Recent patents describe methods to reduce free TDI in trimers below 0.05%, enhancing product safety . Innovations include catalyst poisoning with methyl toluenesulfonate to halt trimerization precisely .

Alternative Synthesis Routes

Non-phosgene methods, such as catalytic carbonylation of nitro compounds, are under exploration to mitigate phosgene-related hazards .

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